Diltiazem-d3 Hydrochloride

描述

Significance of Diltiazem-d3 Hydrochloride as a Model Deuterated Compound in Mechanistic and Methodological Studies

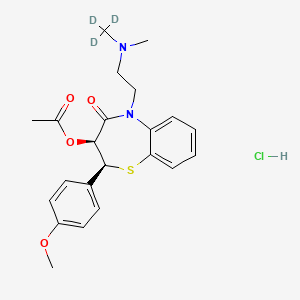

This compound is a deuterated analog of Diltiazem (B1670644) hydrochloride, a calcium channel blocker. medchemexpress.com In this specific isotopologue, three hydrogen atoms in the acetyl group have been replaced with deuterium (B1214612). caymanchem.com

The primary and most significant role of this compound in research is as an internal standard for the highly accurate quantification of diltiazem in biological samples. veeprho.comcaymanchem.comsapphire-usa.combiocompare.com In analytical methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS, an internal standard is a compound added in a known amount to samples being analyzed. caymanchem.com It helps to correct for any loss of analyte during sample preparation and for variations in instrument response. iris-biotech.de

This compound is an ideal internal standard for diltiazem analysis because:

Similar Physicochemical Properties: It behaves almost identically to the non-deuterated diltiazem during chromatographic separation and ionization. evitachem.comcymitquimica.com

Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from diltiazem by a mass spectrometer due to the mass difference of three daltons, allowing for separate and accurate measurement of both compounds. veeprho.com

This application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where precise concentration data is essential. veeprho.comveeprho.com The use of this compound as an internal standard ensures the reliability and accuracy of these analytical methods. veeprho.com

Below is a data table summarizing the key properties of this compound.

| Property | Value/Description |

| Chemical Name | (2S,3S)-3-(acetyloxy-d3)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, monohydrochloride caymanchem.com |

| Molecular Formula | C₂₂H₂₃D₃N₂O₄S • HCl caymanchem.com |

| Molecular Weight | 454.0 g/mol caymanchem.com |

| Primary Application | Internal standard for the quantification of diltiazem by GC- or LC-MS caymanchem.comsapphire-usa.combiocompare.com |

| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |

| CAS Number | 1217860-13-3 caymanchem.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation Methodologies for Diltiazem D3 Hydrochloride

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into a complex molecule like Diltiazem (B1670644) can be accomplished through two primary strategies: direct hydrogen/deuterium exchange on the pre-formed molecule or a total synthesis approach that utilizes deuterium-containing building blocks.

Hydrogen/Deuterium (H/D) exchange is a method that introduces deuterium into a molecule post-synthetically. researchgate.net This approach, often referred to as late-stage functionalization, involves subjecting the target molecule to a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the replacement of hydrogen atoms with deuterium. snnu.edu.cn

Heterogeneous catalysis, employing metals like palladium, platinum, or rhodium on a carbon support (Pd/C, Pt/C, Rh/C), can mediate H/D exchange reactions. researchgate.net These methods offer a convenient way to prepare deuterated molecules. researchgate.net However, a significant challenge with H/D exchange is controlling the extent and location of deuteration. These reactions can often yield a mixture of isotopologues (molecules with varying numbers of deuterium atoms) and may lack regioselectivity, leading to deuteration at multiple, sometimes undesired, positions. researchgate.net

More advanced techniques utilize directing groups within the substrate molecule to guide the deuteration to a specific site. snnu.edu.cnthieme-connect.com For instance, certain organometallic catalysts, particularly those based on iridium or rhodium, can selectively activate C-H bonds at positions ortho to a directing functional group. snnu.edu.cn Additionally, heteroatoms such as nitrogen and sulfur, both present in the Diltiazem structure, can direct deuteration to adjacent (α) positions. thieme-connect.com Photoredox catalysis has also emerged as a powerful tool for site-selective deuteration, capable of targeting α-amino C-H bonds using D₂O as the deuterium source. princeton.edu While these directed methods offer greater control, achieving exclusive deuteration on the N-methyl group of Diltiazem without affecting other labile protons remains a significant synthetic challenge.

For compounds like Diltiazem-d3 where precise labeling at a specific, metabolically stable position is required, total synthesis using a deuterated building block is the superior and more common strategy. This approach provides absolute control over the regioselectivity and isotopic enrichment of the final product.

The synthesis of Diltiazem involves a multi-step sequence to construct the benzothiazepine (B8601423) core and attach the side chain. google.comwikipedia.org In a total synthesis strategy for Diltiazem-d3, a deuterated version of the N,N-dimethylethylamine side chain is prepared first and then incorporated into the main molecular scaffold. Specifically, a building block such as N-methyl-N-(trideuteriomethyl)ethanamine would be used. This ensures that the three deuterium atoms are located exclusively on one of the N-methyl groups, as indicated by the IUPAC name for related labeled metabolites: (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one. smolecule.com By introducing the isotope at an early stage via a well-defined deuterated reagent, this method avoids the selectivity and purity issues associated with H/D exchange.

Table 1: Comparison of Synthetic Approaches for Deuterium Incorporation

| Feature | Hydrogen/Deuterium (H/D) Exchange | Total Synthesis with Deuterated Building Blocks |

|---|---|---|

| Principle | Post-synthesis replacement of H with D on the final molecule. researchgate.net | Incorporation of a pre-labeled deuterated starting material. smolecule.com |

| Regioselectivity | Generally low; can be improved with directing groups/catalysts but achieving specific labeling is challenging. researchgate.netsnnu.edu.cn | High; determined by the structure of the deuterated building block. |

| Isotopic Purity | Often results in a mixture of isotopologues (d1, d2, d3, etc.). researchgate.net | High; isotopic purity of the final product reflects that of the building block. |

| Typical Use Case | General labeling, mechanistic studies, preparation of standards where specific labeling is not critical. | Synthesis of internal standards for bioanalysis, drugs where the label must be at a specific site. smolecule.commedchemexpress.com |

Control and Verification of Deuterium Isotopic Enrichment

The successful synthesis of Diltiazem-d3 Hydrochloride necessitates rigorous analytical verification to confirm its structure, isotopic purity, and the precise location of the deuterium labels. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard for this characterization. rsc.orgrsc.org

Isotopic purity, or isotopic enrichment, is a measure of the percentage of the compound that contains the desired number of deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for assessing isotopic purity. nih.gov By analyzing the relative intensities of the ion signals corresponding to the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, etc.), a precise isotopic distribution can be calculated. nih.govresearchgate.net This method is highly sensitive, rapid, and requires minimal sample amounts, making it ideal for confirming that the d3 isotopologue is the overwhelmingly predominant species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides complementary information on isotopic purity. rsc.org In a ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. Quantitative NMR (qNMR) can be used to compare the integration of this diminished signal to other signals in the molecule to estimate the level of deuterium incorporation. researchgate.net

Regioselectivity refers to the specific placement of the deuterium atoms within the molecular structure. Verifying the correct regioselectivity is crucial to ensure the label is in the intended position—for Diltiazem-d3, this is the N-methyl group.

Tandem Mass Spectrometry (MS/MS): While primarily used for quantification and structural elucidation, MS/MS can also provide information about the label's location. nih.gov By fragmenting the deuterated parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce whether the deuterium is located on a specific fragment of the molecule, thereby corroborating the regioselectivity determined by NMR.

Table 2: Analytical Methods for Control and Verification of Deuteration

| Technique | Primary Measurement | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (relative abundance of d0, d1, d2, d3, etc.). nih.gov | High sensitivity, speed, accurate quantification of isotopic enrichment. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| Diltiazem |

| This compound |

| Diltiazem-d6 |

| Desacetyl Diltiazem-d3 |

| Deuterium Oxide |

| N-methyl-N-(trideuteriomethyl)ethanamine |

| Palladium |

| Platinum |

| Rhodium |

Mechanistic Investigations of Metabolic Pathways and Deuterium Kinetic Isotope Effects Dkie

In Vitro Metabolism Studies Using Diltiazem-d3 Hydrochloride

In vitro studies, which are conducted in controlled laboratory settings outside of a living organism, are fundamental to understanding the metabolic pathways of a drug. For this compound, these studies typically utilize isolated liver microsomes and cellular systems to simulate the metabolic processes that occur in the body.

Enzymatic Biotransformation in Isolated Microsomal and Cellular Systems

The primary site of diltiazem (B1670644) metabolism is the liver, where a complex array of enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for its breakdown. drugbank.comnih.govfda.gov Diltiazem undergoes extensive metabolism, with only 2% to 4% of the unchanged drug being excreted in the urine. nih.govfda.gov The main metabolic reactions include N-demethylation, O-demethylation, and deacetylation. nih.gov

Studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the N-demethylation of diltiazem. drugbank.comnih.gov The enzyme CYP2D6 also plays a role in O-demethylation. drugbank.com Deacetylation, another significant pathway, is mediated by esterases. drugbank.com The use of this compound in these systems, where the deuterium (B1214612) atoms are strategically placed on the N-demethyl group, allows researchers to trace the metabolic fate of this specific part of the molecule. The heavier mass of deuterium makes the deuterated metabolites easily distinguishable from their non-deuterated counterparts using techniques like mass spectrometry. smolecule.com

Identification and Profiling of Deuterated Metabolites

Following incubation of this compound with liver microsomes, a variety of deuterated metabolites are formed. The primary deuterated metabolite identified is N-monodesmethyl diltiazem-d3. Other key metabolites include deacetyl diltiazem and deacetyl N-monodesmethyl diltiazem. nih.gov The presence of the deuterium label facilitates the precise identification and quantification of these metabolites. smolecule.com

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are employed to separate and identify these deuterated compounds. researchgate.net This allows for the creation of a detailed metabolic profile, illustrating the relative abundance of each metabolite and providing insights into the primary routes of metabolism.

In Vivo Metabolism Research in Animal Models Utilizing this compound

In vivo studies, conducted within living organisms, are essential to confirm and expand upon the findings from in vitro experiments. Animal models provide a more complex biological system to study the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Comparative Metabolic Fate Studies in Different Animal Species

The metabolism of diltiazem can vary significantly between different animal species and humans. nih.gov For instance, in humans and dogs, the major plasma metabolite is N-monodesmethyl diltiazem (MA). nih.gov In contrast, deacetyl diltiazem (M1) is most prominent in rabbits, and deacetyl N-monodesmethyl diltiazem (M2) is the most abundant in rats. nih.gov

Interestingly, studies have shown that diltiazem deacetylation activity is prominent in rat liver and small intestine microsomes but not in those from humans, monkeys, dogs, or mice. nih.gov This species-specific difference is attributed to the rat-specific enzyme Ces2a. nih.gov The use of this compound in these comparative studies helps to elucidate these species-specific metabolic pathways by providing a clear marker to follow.

Tracking Absorption, Distribution, and Excretion (ADME) in Preclinical Models

The deuterium label in this compound is invaluable for tracking the drug's journey through the body in preclinical animal models. medchemexpress.com Diltiazem is well-absorbed orally but undergoes a significant first-pass metabolism in the liver, which reduces its bioavailability. fda.govnih.gov It is extensively distributed throughout the body and is 70-80% bound to plasma proteins. drugbank.comnih.gov

Metabolites of diltiazem are excreted through both urine and feces, indicating that biliary excretion is also a route of elimination. nih.gov The use of deuterated compounds allows for the precise measurement of the parent drug and its metabolites in various biological samples like blood, urine, and feces, providing a comprehensive picture of its ADME profile. smolecule.com

Analysis of Deuterium Kinetic Isotope Effects (DKIE) in Metabolic Transformations

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. portico.org

In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium can slow down the metabolism of the drug. researchgate.net This can lead to a longer half-life and increased exposure of the drug in the body. wikipedia.org

Theoretical Basis and Experimental Determination of DKIE

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon observed when a hydrogen atom (¹H) in a reactant molecule is replaced by its heavier isotope, deuterium (²H or D). libretexts.orgwikipedia.org This substitution can lead to a change in the rate of a chemical reaction. libretexts.orgwikipedia.org The theoretical foundation of DKIE lies in the principles of transition state theory and the differences in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. numberanalytics.com

The C-D bond is stronger and has a lower zero-point energy than a C-H bond due to the greater mass of deuterium. libretexts.orgnumberanalytics.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. libretexts.org If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.org This results in a "normal" kinetic isotope effect, where the ratio of the rate constants (kH/kD) is greater than 1. libretexts.orgwikipedia.org Conversely, an "inverse" KIE (kH/kD < 1) can occur in certain situations, such as when a new bond to hydrogen is formed in the transition state. rutgers.edu

The magnitude of the DKIE provides valuable information about the transition state of a reaction. A large primary KIE (typically in the range of 2-7) suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms. libretexts.org Smaller or inverse KIEs can indicate an early or late transition state, or that C-H bond cleavage is not the rate-limiting step. libretexts.orgrutgers.edu

Experimental Determination of DKIE

Several experimental methods are employed to determine the DKIE. A common approach involves competitive experiments where a mixture of the non-deuterated and deuterated compounds is allowed to react, and the relative amounts of the products are measured over time. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining DKIE. libretexts.orgnih.gov By analyzing the ¹H NMR spectra of the reaction mixture, the ratio of the deuterated and non-deuterated products can be quantified by integrating the respective peak areas. nih.gov Mass spectrometry (MS) is another widely used technique, where the mass difference between the deuterated and non-deuterated molecules allows for their distinct detection and quantification. libretexts.org

For enzyme-catalyzed reactions, DKIE can be determined by measuring the initial reaction velocities for both the deuterated and non-deuterated substrates under identical conditions. nih.gov The ratio of these rates gives the KIE on Vmax or Vmax/Km, providing insights into the hydride transfer step. nih.gov

Implications of DKIE on Enzyme Mechanism Elucidation (e.g., Cytochrome P450)

The study of DKIE is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, particularly those involving cytochrome P450 (CYP) enzymes. researchgate.netnih.gov CYPs are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs like diltiazem. tga.gov.aunih.govwikipedia.org The metabolic reactions catalyzed by CYPs often involve the cleavage of C-H bonds. nih.gov

Diltiazem undergoes extensive metabolism in the liver, primarily through N-demethylation and O-demethylation, reactions catalyzed by CYP isoenzymes, particularly CYP3A4 and to a lesser extent, CYP2D6. tga.gov.audrugbank.comresearchgate.net The N-demethylation of diltiazem is a major metabolic pathway. researchgate.net

By substituting the hydrogens on the N-methyl group of diltiazem with deuterium to create Diltiazem-d3, the rate of N-demethylation can be significantly reduced due to the DKIE. researchgate.netmedchemexpress.com This slowing of metabolism has important implications:

Identifying Rate-Limiting Steps: A significant DKIE upon deuteration of the N-methyl group confirms that the cleavage of the C-H bond at this position is a rate-limiting or partially rate-limiting step in the metabolic pathway. researchgate.net

Elucidating the Transition State: The magnitude of the observed KIE can provide information about the geometry of the transition state for the hydrogen abstraction step catalyzed by the CYP enzyme. libretexts.org

Probing Enzyme-Substrate Interactions: DKIE studies can help to understand how the substrate binds within the active site of the enzyme and the orientation of the C-H bond relative to the reactive oxygen species of the heme center. wikipedia.org

Table of Research Findings on Diltiazem Metabolism and DKIE

| Research Focus | Key Findings | Implication |

| Diltiazem Metabolism | Diltiazem is extensively metabolized by CYP3A4 and CYP2D6. tga.gov.audrugbank.com | The sites of metabolism are potential targets for deuteration to alter pharmacokinetic properties. |

| The major metabolic pathways are N-demethylation and deacetylation. tga.gov.auresearchgate.net | Deuteration at the N-methyl group is expected to have a significant impact on the metabolic profile. | |

| DKIE in CYP-mediated reactions | Deuteration of a drug at a metabolically active site can slow down its metabolism by CYP enzymes. researchgate.net | Diltiazem-d3 is expected to have a slower rate of N-demethylation compared to diltiazem. |

| The magnitude of the KIE can reveal details about the transition state of the C-H bond cleavage step. libretexts.org | Provides a tool to study the precise mechanism of diltiazem metabolism by CYP3A4. |

Pharmacological Research Applications of Diltiazem D3 Hydrochloride As a Research Probe

Studies on Receptor Binding and Ligand-Target Interactions Using Deuterated Analogues

The use of deuterated analogues like Diltiazem-d3 Hydrochloride offers distinct advantages in receptor binding and ligand-target interaction studies. The incorporation of deuterium (B1214612) provides an isotopic label that can be leveraged in advanced analytical techniques. scbt.com

Specifically, the deuterium in this compound can provide insights into molecular interactions through methods like Nuclear Magnetic Resonance (NMR) spectroscopy. scbt.com While radiolabeled forms of diltiazem (B1670644), such as [3H]diltiazem, have been traditionally used to identify and characterize binding sites on L-type calcium channels, the use of a stable isotope-labeled compound like this compound can offer a non-radioactive alternative for certain biophysical studies. nih.gov

Research on the non-deuterated form has established that diltiazem binds to the α1 subunit of L-type calcium channels. drugbank.com It is understood that diltiazem interacts with a site that is allosterically linked to the binding sites of other calcium channel blockers, such as dihydropyridines. nih.gov this compound, with its identical chemical structure to diltiazem except for the isotopic substitution, is expected to bind to the same receptor site. The unique spectroscopic signature of the deuterated compound can be exploited to study the kinetics and conformational changes of the receptor upon binding in a more detailed manner than might be possible with the unlabeled compound alone.

| Study Type | Technique | Application of this compound |

| Receptor Binding | NMR Spectroscopy | Elucidation of molecular interactions and conformational changes of the L-type calcium channel upon ligand binding. scbt.com |

| Ligand-Target Interaction | Mass Spectrometry | Used as an internal standard for precise quantification of diltiazem binding to its target. veeprho.comcaymanchem.com |

Investigation of Cellular and Tissue-Level Pharmacodynamics in Preclinical Models

In preclinical models, this compound is instrumental in elucidating the pharmacodynamic effects of diltiazem at the cellular and tissue levels. The primary utility of the deuterated form in these studies is as an internal standard for highly accurate quantification of the parent drug in biological matrices. veeprho.comcaymanchem.com This precise measurement is crucial for establishing a clear relationship between drug concentration and its pharmacological effect.

The unique structural features of this compound also allow for its use in investigating calcium influx regulation and the modulation of cellular excitability in various experimental settings. scbt.com

In Vitro Assays for Mechanistic Pathway Elucidation

Diltiazem is known to be a substrate and an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. nih.gov In vitro studies investigating the metabolism of diltiazem and its potential for drug-drug interactions rely on accurate measurements. This compound is a critical tool in these assays, serving as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods to quantify diltiazem and its metabolites. caymanchem.com

Research has shown that diltiazem can act as a competitive inhibitor of CYP3A in human liver microsomes. nih.gov Furthermore, its metabolite, N-desmethyldiltiazem, is a substrate for CYP3A7. medchemexpress.com When studying the kinetics of these enzymatic reactions, the use of this compound ensures the robustness and accuracy of the quantitative data, which is essential for determining key parameters like the inhibition constant (Ki) and the Michaelis-Menten constant (Km).

| Enzyme System | Role of this compound | Research Finding for Diltiazem |

| Cytochrome P450 3A4 (CYP3A4) | Internal standard for accurate quantification of diltiazem. caymanchem.com | Diltiazem is a competitive inhibitor of CYP3A4. nih.gov |

| Cytochrome P450 3A7 (CYP3A7) | Internal standard for accurate quantification of metabolites. | N-desmethyldiltiazem is a substrate for CYP3A7. medchemexpress.com |

The primary mechanism of action of diltiazem is the modulation of L-type calcium channels. tga.gov.au this compound is a key research probe in the detailed investigation of this mechanism. As a calcium channel modulator, it selectively binds to L-type calcium channels, leading to changes in their gating dynamics. scbt.com

The incorporation of deuterium in this compound enhances its utility in isotopic labeling studies, which can offer deeper insights into its molecular interactions with the calcium channel. scbt.com For example, advanced NMR techniques can be employed to study the precise binding orientation and the effect of the ligand on the channel's structure. scbt.com

Functionally, diltiazem inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in heart rate and contractility. nih.govwikipedia.org Studies on the non-deuterated form have shown its ability to inhibit spontaneous and ergonovine-induced coronary artery spasms. fda.gov In research aimed at quantifying these effects, this compound serves as an indispensable tool for accurate concentration measurements, allowing for precise dose-response curves to be generated. veeprho.comcaymanchem.com

| Research Area | Application of this compound | Key Finding for Diltiazem |

| Calcium Influx Regulation | Investigation of changes in calcium channel gating dynamics upon binding. scbt.com | Inhibits calcium influx in cardiac and vascular smooth muscle. wikipedia.org |

| Cellular Excitability | Modulation of cellular excitability in various experimental models. scbt.com | Decreases sinoatrial and atrioventricular conduction. fda.gov |

| Isotopic Labeling Studies | Provides insights into molecular interactions with L-type calcium channels using advanced NMR techniques. scbt.com | Binds to the α1 subunit of L-type calcium channels. drugbank.com |

Quality Control and Reference Standard Applications in Research

Role of Diltiazem-d3 Hydrochloride as a Certified Reference Material (CRM)

This compound is utilized as a Certified Reference Material (CRM) in various analytical applications. sigmaaldrich.com CRMs are essential for calibrating instruments, validating analytical methods, and ensuring the traceability of measurement results. sigmaaldrich.comclearsynth.com As a CRM, this compound provides a known concentration and purity, which serves as a benchmark for quantifying the unlabeled drug, Diltiazem (B1670644), in different samples. sigmaaldrich.comclearsynth.com This is particularly important in pharmaceutical release testing and quality control of food and beverages. sigmaaldrich.com

The use of a deuterated standard like this compound is advantageous because its chemical properties are nearly identical to the unlabeled analyte, but it has a different mass-to-charge ratio (m/z). scioninstruments.com This distinction allows for clear differentiation in mass spectrometry-based analyses, minimizing interference and improving the accuracy of quantification. scioninstruments.com The production and certification of this CRM are conducted in accordance with stringent international standards, such as ISO 17034 and ISO/IEC 17025, to guarantee its quality and reliability. sigmaaldrich.com

Table 1: Properties of this compound as a Reference Material

| Property | Value/Description | Source |

|---|---|---|

| Chemical Name | (2S,3S)-3-(acetyloxy-d3)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, monohydrochloride | caymanchem.com |

| CAS Number | 1217623-80-7 | lgcstandards.comcwsabroad.comlgcstandards.com |

| Molecular Formula | C₂₂H₂₃D₃N₂O₄S · HCl | caymanchem.com |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d1-d3) | caymanchem.comlgcstandards.comlgcstandards.com |

| Product Type | Pharmaceutical Secondary Standard; Certified Reference Material | sigmaaldrich.com |

| Applications | Pharmaceutical release testing, method development, quality control | sigmaaldrich.com |

Method Validation and Assay Development for Research Purposes

Method validation is a critical process in pharmaceutical development, ensuring that an analytical method is suitable for its intended purpose. This compound plays a vital role in the validation of analytical methods for Diltiazem. clearsynth.comaxios-research.com It is used as an internal standard to enhance the precision and accuracy of quantitative analyses, particularly in complex biological matrices. clearsynth.comsplendidlab.com

In the development of assays, such as those using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), this compound helps to compensate for variations in sample preparation and instrument response. scioninstruments.comaptochem.com By adding a known amount of the deuterated standard to each sample, researchers can use the ratio of the analyte's response to the internal standard's response for calibration. splendidlab.com This approach mitigates matrix effects, where other components in the sample can suppress or enhance the analyte's signal. clearsynth.comscioninstruments.com

Several studies have focused on developing and validating stability-indicating HPLC methods for Diltiazem Hydrochloride and its related substances. jopcr.comnih.govscielo.brresearchgate.net These methods are crucial for assessing the drug's stability under various stress conditions, such as heat, light, and humidity. nih.govscielo.br The use of a deuterated internal standard like this compound in such studies ensures the robustness and reliability of the analytical procedure. clearsynth.com

Table 2: Key Parameters in Diltiazem Assay Validation

| Parameter | Description | Research Findings for Diltiazem Assays | Source |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curves for Diltiazem showed a correlation coefficient (r²) of 0.999 over a concentration range of 10-70μg/mL. | jopcr.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | LOD for Diltiazem was found to be 1.276 μg/mL in one study and below 0.02% for Diltiazem and its impurities in another. | jopcr.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | LOQ for Diltiazem was reported as 3.86 μg/mL. | jopcr.com |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recoveries for Diltiazem were consistently between 99.8% and 101.2%. | nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) of the assay procedure was 0.15%. | nih.gov |

Ensuring Purity and Stability for Research-Grade Deuterated Standards

The purity and stability of deuterated standards are paramount for their effective use in research. nih.gov Manufacturers of this compound provide detailed information on its purity, which is typically greater than 95% as determined by HPLC, with isotopic purity often exceeding 99% for the deuterated forms. caymanchem.comlgcstandards.comlgcstandards.com This high level of purity ensures that the standard does not introduce significant impurities into the analytical system.

Stability is another critical factor. This compound is generally stable for at least four years when stored under appropriate conditions, typically at -20°C. caymanchem.comlgcstandards.com Proper storage is essential to prevent degradation and maintain the integrity of the standard over time. lgcstandards.com The stability of the standard is a key aspect of its certification, ensuring that it remains a reliable reference over its shelf life. nih.gov The substitution of hydrogen with deuterium (B1214612) can also enhance the thermal stability of molecules. splendidlab.com

The development of stability-indicating methods is crucial for both the drug substance and its reference standards. nih.gov These methods are designed to separate the active ingredient from its degradation products, providing a clear picture of the compound's stability. nih.gov Research has been conducted to develop such methods for Diltiazem Hydrochloride, which are also applicable to ensuring the quality of its deuterated standards. nih.govscielo.br

Computational and Theoretical Studies on Deuterated Diltiazem Analogues

Molecular Modeling of Isotopic Effects on Conformation and Dynamics

Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, provide powerful insights into the three-dimensional structure and movement of molecules. unipd.itnih.gov While specific modeling studies on Diltiazem-d3 Hydrochloride are not prevalent in publicly accessible literature, the conformational and dynamic properties can be inferred from extensive research on the parent compound, diltiazem (B1670644), and the fundamental principles of isotopic substitution. nih.govresearchgate.net

Diltiazem's complex structure is characterized by a seven-membered benzothiazepine (B8601423) ring, which adopts a specific folded shape. nih.gov Molecular dynamics simulations have demonstrated that this ring exists in a bioactive "M" twist-boat conformation. nih.gov The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) on the N-methyl groups does not alter the fundamental electronic structure or the preferred conformation of the core ring system. The steric requirements and 3D shape remain virtually identical. medchemexpress.com

| Molecular Feature | Property in Diltiazem (H) | Predicted Effect of d3-Substitution | Rationale |

|---|---|---|---|

| Benzothiazepine Ring Conformation | "M" twist-boat conformation nih.gov | No significant change | Isotopic substitution does not alter the primary covalent structure or steric profile. |

| Side Chain Flexibility | Segmental motion nih.gov | Slightly reduced vibrational amplitude | Increased mass of deuterium leads to lower frequency C-D bond vibrations. |

| Receptor Binding Pose | Binds to a specific pocket in the L-type calcium channel nih.gov | No significant change | The overall 3D shape and electronic properties governing receptor interaction are preserved. |

Quantum Mechanical Calculations of Carbon-Deuterium Bond Properties

Quantum mechanical calculations allow for the precise determination of molecular properties based on the electronic structure of a molecule. computabio.comunige.ch These methods are crucial for understanding the fundamental differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond, which underpin the kinetic isotope effect.

The key difference lies in the zero-point energy (ZPE) of the bond's vibrational state. ias.ac.inpsgcas.ac.in Due to its greater mass, a deuterium atom moves more slowly, and the C-D bond has a lower vibrational frequency compared to a C-H bond. stackexchange.com According to quantum mechanics, this results in a lower ZPE for the C-D bond. stackexchange.comresearchgate.net Consequently, more energy is required to break a C-D bond than a C-H bond, making it effectively stronger. stackexchange.com This increased bond strength is the primary reason for the altered metabolic stability of deuterated compounds. rsc.org

| Property | C-H Bond | C-D Bond | Reference |

|---|---|---|---|

| Reduced Mass (approx.) | ~0.923 amu | ~1.714 amu | psgcas.ac.in |

| Zero-Point Energy (ZPE) | Higher | Lower | ias.ac.inresearchgate.net |

| Bond Dissociation Energy (BDE) | Lower (~338 kJ/mol) | Higher (~341.4 kJ/mol) | stackexchange.com |

| Vibrational Frequency | Higher | Lower | psgcas.ac.in |

Future Directions and Emerging Research Opportunities in Deuterated Drug Science

Integration of Deuterated Probes in Systems Biology and Metabolomics

The use of deuterated compounds as probes is opening new avenues in systems biology and metabolomics, allowing for a more detailed understanding of complex biological systems.

Deuterated molecules, such as Diltiazem-d3 Hydrochloride, are invaluable as internal standards in mass spectrometry-based quantitative analysis. musechem.comcaymanchem.com Their distinct mass signature allows for precise measurement of the non-deuterated drug and its metabolites in complex biological matrices, a cornerstone of pharmacokinetic and pharmacodynamic studies. musechem.com This precision is crucial for building accurate systems biology models that depict drug distribution and metabolism.

Furthermore, deuterated probes are being employed for direct and bioorthogonal spectroscopic imaging. europa.eu The unique vibrational properties of the carbon-deuterium (C-D) bond can be leveraged in techniques like Raman spectroscopy to track the uptake and metabolism of deuterated drugs in living cells without the need for fluorescent labels. europa.eu This "label-free" imaging approach offers a minimally invasive window into cellular processes, reducing the potential for artifacts and providing a more authentic representation of molecular behavior in a native environment. europa.eu This methodology holds the potential to be generalized across chemical biology, offering a powerful tool to study drug-target engagement and metabolic pathways at a subcellular level. europa.eu

Recent studies have highlighted the use of deuterated probes to investigate metabolic processes in various organisms. For instance, deuterated water and amino acids have been used as non-invasive probes for systemic labeling and long-term imaging in Drosophila, showcasing their utility as universal metabolic tracers. frontiersin.org These approaches could be adapted to study the metabolic fate of drugs like diltiazem (B1670644), providing insights into how its metabolism might be altered in different physiological or pathological states.

Advancements in Deuterium (B1214612) Labeling Technologies and Synthesis

The growing interest in deuterated pharmaceuticals has spurred significant innovation in the methods used for their synthesis. researchgate.net Efficient and selective deuterium labeling is paramount for producing these complex molecules.

Historically, the synthesis of deuterated compounds could be cumbersome. However, recent years have seen the development of more sophisticated and efficient methodologies. researchgate.net These include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium at a late stage of the synthesis, which is highly desirable for complex molecules. researchgate.netacs.org Iridium-based catalysts have been particularly effective in facilitating selective and efficient hydrogen-deuterium exchange. musechem.com

Reductive Deuteration: This technique involves the use of deuterium-donating reagents to introduce deuterium into a molecule. researchgate.net

Dehalogenative Deuteration: This process replaces a halogen atom with a deuterium atom. researchgate.net

A notable advancement is the use of photocatalysis, which often employs mild reaction conditions, preserving sensitive functional groups within the drug molecule. assumption.edu For instance, methods utilizing cadmium selenide (B1212193) nanosheets have shown promise for deuterium labeling under gentle conditions. assumption.edu

The synthesis of this compound specifically involves the introduction of three deuterium atoms. One documented approach involves a multi-step process starting from a deuterated aldehyde. google.com Another method describes the use of deuterium gas to replace hydrogen atoms.

| Method | Description | Key Features |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by transition metals like iridium. musechem.comacs.org | Late-stage functionalization, high selectivity. acs.org |

| Reductive Deuteration | Introduction of deuterium via reduction of a functional group. researchgate.net | Versatile for various functional groups. |

| Dehalogenative Deuteration | Replacement of a halogen atom with deuterium. researchgate.net | Useful for specific precursor molecules. |

| Photocatalysis | Use of light to drive the deuteration reaction, often with nanoparticle catalysts. assumption.edu | Mild reaction conditions, suitable for sensitive molecules. assumption.edu |

Exploration of Novel Research Applications Beyond Pharmacokinetics

While the primary advantage of deuteration has been the optimization of pharmacokinetic properties, the unique characteristics of deuterated compounds are being explored for a wider range of research applications. nih.gov

The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be harnessed for more than just slowing metabolism. musechem.com This principle is being used to stabilize specific conformations of a drug molecule. For instance, in chiral drugs, deuterium substitution at a chiral center can reduce the interconversion between stereoisomers, potentially leading to a more selective and safer drug. musechem.com

Deuterated compounds are also finding use in mechanistic studies of drug action and toxicity. By selectively deuterating different positions on a molecule, researchers can probe the specific sites of metabolic attack and identify the formation of potentially reactive or toxic metabolites. cdnsciencepub.com This can lead to the design of safer drugs with improved metabolic profiles. nih.gov

Furthermore, the application of deuterated compounds extends to the study of disease mechanisms. For example, diltiazem has been investigated for off-label uses such as the prophylaxis of cluster headaches and the reduction of cocaine cravings in animal models. wikipedia.org Deuterated versions could be used in such research to provide a more stable metabolic profile, allowing for a clearer investigation of the drug's primary pharmacological effects on these conditions.

The field of chronopharmacology, which studies how the timing of drug administration affects its efficacy and toxicity, could also benefit from deuterated compounds. jst.go.jp The circadian rhythm influences drug-metabolizing enzymes, and the predictable metabolism of a deuterated drug could help in designing more effective and safer chronotherapeutic regimens. jst.go.jp

常见问题

Basic Research Questions

Q. What analytical methods are recommended for validating dissolution tests of Diltiazem hydrochloride formulations, and which parameters are critical for compliance?

- Methodology : Dissolution testing for immediate-release formulations typically employs HPLC or UV spectrophotometry. Critical parameters include apparatus selection (e.g., paddle or basket), dissolution medium (e.g., phosphate buffer pH 6.8), and agitation speed. Validation requires assessing accuracy (spiked recovery studies at 80–120% target concentration), precision (inter-day/intra-day variability), and linearity (R² ≥ 0.99) .

- Standards : Compliance with USP or Ph. Eur. monographs ensures consistency in drug release profiles. For example, USP specifies acceptance criteria for extended-release capsules, requiring ≥80% drug release within a defined timeframe .

Q. How should researchers prepare and validate certified reference materials (CRMs) for Diltiazem hydrochloride quantification?

- Preparation : CRMs are synthesized under controlled conditions, with purity verified via mass spectrometry and nuclear magnetic resonance (NMR). Traceability to pharmacopeial standards (e.g., USP 1205003) is essential .

- Validation : Stability studies (e.g., thermal, light, and humidity stress tests) and inter-laboratory comparisons ensure CRM reliability. Documentation must include batch-specific certificates of analysis (COA) with storage guidelines (2–30°C) .

Q. What pharmacopeial standards govern the formulation of Diltiazem hydrochloride oral suspensions or solutions?

- Guidelines : USP monographs outline preparation protocols, such as mixing 1.2 g Diltiazem hydrochloride with a vehicle (e.g., Cherry Syrup NF) to achieve 12 mg/mL concentration. pH adjustment (e.g., 6.2 using sodium acetate buffer) and stability testing under accelerated conditions (40°C/75% RH) are mandatory .

Advanced Research Questions

Q. How can discrepancies between HPLC and UV spectrophotometric methods in quantifying Diltiazem hydrochloride be resolved?

- Root Cause Analysis : Discrepancies often arise from matrix interference (e.g., excipients in capsules) or wavelength selection (e.g., 237 nm for UV vs. 240 nm for HPLC). Method comparison studies using placebo-matched calibration curves improve accuracy .

- Mitigation : Cross-validate methods with spiked samples and statistically analyze results (e.g., Bland-Altman plots). HPLC is preferred for specificity in complex matrices due to chromatographic separation .

Q. What strategies are effective for stability-indicating impurity profiling of Diltiazem hydrochloride tablets?

- Method Development : Use gradient HPLC with a C18 column and photodiode array (PDA) detection. Optimize mobile phase (acetonitrile:phosphate buffer) to resolve degradation products (e.g., desacetyl diltiazem) and unknown impurities .

- Forced Degradation : Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Quantify impurities against threshold limits (e.g., ICH Q3B guidelines) .

Q. How does Diltiazem-d3 Hydrochloride facilitate metabolic studies, and what challenges arise in its synthesis?

- Applications : The deuterated analog (Diltiazem-d3) is used as an internal standard in LC-MS/MS to quantify parent drug and metabolites (e.g., N-desmethyl diltiazem) in plasma. It minimizes ion suppression and improves assay precision .

- Synthesis Challenges : Isotopic purity (>98% deuterium incorporation) requires rigorous control of reaction conditions (e.g., solvent selection, catalyst efficiency). Characterization via high-resolution MS and ²H-NMR is critical .

Q. What pharmacokinetic interactions occur between Diltiazem hydrochloride and CYP3A4 substrates/inhibitors, and how are these modeled experimentally?

- Mechanism : Diltiazem inhibits CYP3A4, altering metabolism of co-administered drugs (e.g., simvastatin). In vitro models use human liver microsomes to measure IC₅₀ values, while in vivo studies monitor AUC changes in plasma .

- Dose Adjustment : For patients with hepatic impairment, physiologically based pharmacokinetic (PBPK) modeling predicts dose reductions (e.g., 50% lower dose when co-administered with erythromycin) .

Methodological Considerations

- Data Contradiction Analysis : When conflicting dissolution or stability data arise, apply Design of Experiments (DoE) to isolate variables (e.g., pH, excipient interactions) and validate findings via robustness testing .

- Regulatory Alignment : Cross-reference USP, Ph. Eur., and ICH guidelines to ensure methodological compliance, particularly for impurity thresholds and dissolution criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。